molecular formula C26H34N4O4 B2689117 N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1331282-87-1

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Katalognummer B2689117
CAS-Nummer: 1331282-87-1
Molekulargewicht: 466.582
InChI-Schlüssel: OURVBQHINZQSCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism and Compulsive Food Consumption

Piccoli et al. (2012) investigated compounds targeting orexin receptors (OXRs), which modulate feeding, arousal, stress, and drug abuse, to understand compulsive food seeking and intake. While the specific compound was not mentioned, this study's focus on neural systems and their role in compulsive behaviors suggests potential research applications in understanding and treating disorders related to these systems (Piccoli et al., 2012).

NK1 Antagonists and Their Bioavailability

Ladduwahetty et al. (1996) described the synthesis and evaluation of N-heteroarylpiperidine ether-based human NK1 antagonists. This research highlights the importance of structural modifications for enhancing the potency and bioavailability of therapeutic agents, suggesting a similar application for the compound in drug development (Ladduwahetty et al., 1996).

Piperidine Analgesics and Methyl Substitution

Riley et al. (1973) explored the analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines. This study's focus on the effect of methyl substitution on analgesic potency could be relevant to understanding how structural variations in compounds like the one might affect their biological activity (Riley et al., 1973).

Acetylcholinesterase and Lipoxygenase Enzyme Inhibition

Khalid et al. (2014) synthesized derivatives involving piperidine moieties for evaluating against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The promising activity displayed by some compounds suggests potential applications in designing inhibitors for these enzymes, relevant for conditions like Alzheimer's disease (Khalid et al., 2014).

Piperidine Derivatives as Antimicrobial Agents

Another study focused on synthesizing piperidine derivatives for antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. The specific activities and mechanisms of action were not detailed for the compound , but this suggests a broader application area in combating microbial resistance (Khalid et al., 2016).

Eigenschaften

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-18-14-21(19(2)34-18)17-29-12-9-20(10-13-29)16-27-25(32)26(33)28-22-6-5-7-23(15-22)30-11-4-3-8-24(30)31/h5-7,14-15,20H,3-4,8-13,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVBQHINZQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.